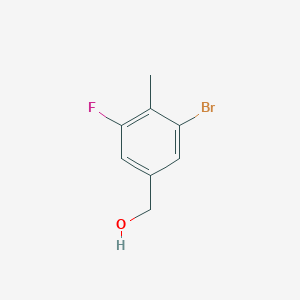

3-Bromo-5-fluoro-4-methylbenzyl alcohol

Description

Structural Significance and Unique Characteristics of Multi-Halogenated and Methylated Benzyl (B1604629) Alcohol Frameworks

The structural framework of multi-halogenated and methylated benzyl alcohols, such as 3-Bromo-5-fluoro-4-methylbenzyl alcohol, is noteworthy due to the interplay of electronic and steric effects imparted by the different substituents. The presence and positioning of halogen atoms (bromine and fluorine) and a methyl group on the aromatic ring can significantly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability.

Halogenation, in particular, is a common strategy in drug design to enhance the therapeutic properties of molecules. Bromine and fluorine substitutions can alter the acidity of the benzylic proton, influence the molecule's binding affinity to biological targets, and modulate its pharmacokinetic profile. The methyl group further contributes to the steric and electronic nature of the aromatic ring, potentially impacting its interaction with enzymatic systems. The combination of these substituents in a specific regioisomeric arrangement, as seen in this compound, results in a unique electronic distribution and three-dimensional shape that can be exploited in the design of novel compounds with tailored properties. Aromatic compounds are foundational in the development of a wide array of pharmaceuticals and materials. ijrar.org

Academic Rationale and Research Imperatives for Investigating this compound

The academic rationale for investigating this compound stems from its potential as a versatile building block in organic synthesis. Substituted benzyl alcohols are valuable precursors for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. walshmedicalmedia.com The specific substitution pattern of this compound offers multiple reactive sites for further chemical transformations, making it an attractive target for synthetic chemists.

The imperative for its investigation is driven by the ongoing search for new chemical entities with unique biological activities or material properties. The combination of bromine, fluorine, and a methyl group on a benzyl alcohol scaffold is not commonly encountered, suggesting that its derivatives may exhibit novel and potentially advantageous characteristics. Research into its synthesis and reactivity would provide valuable insights into the chemistry of polysubstituted aromatic compounds.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

A comprehensive review of the current scientific literature reveals a significant knowledge gap concerning this compound. There are no dedicated studies focusing on its synthesis, characterization, or application. While research exists on related compounds, such as 3-bromo-5-fluorobenzyl alcohol and (3-bromo-4-methylphenyl)methanol, the specific combination of substituents in the target molecule remains unexplored. chemicalbook.comchemicalbook.com

This lack of information presents a clear opportunity for original research. Key knowledge gaps include:

Validated Synthetic Routes: There are no published, optimized methods for the synthesis of this compound. While general methods for the synthesis of substituted benzyl alcohols are known, their applicability and efficiency for this specific target have not been determined. organic-chemistry.orgorganic-chemistry.org

Physicochemical Properties: Detailed characterization of its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, is absent from the literature.

Reactivity Profile: The reactivity of the compound, particularly the influence of its unique substitution pattern on the reactivity of the hydroxyl group and the aromatic ring, has not been investigated.

Potential Applications: Without foundational research, the potential applications of this compound in any field remain speculative.

Overarching Research Objectives and Thematic Scope for Comprehensive Study

Given the existing knowledge gaps, a comprehensive study of this compound would be centered around the following overarching objectives:

To Develop Efficient and Scalable Synthetic Pathways: The primary goal would be to establish a reliable method for the synthesis of this compound, starting from readily available materials. This would involve exploring different synthetic strategies and optimizing reaction conditions.

To Thoroughly Characterize the Compound: A complete spectroscopic and physicochemical characterization would be necessary to establish a reference dataset for this new compound. This would include techniques such as NMR, IR, and mass spectrometry, as well as the determination of its key physical properties.

To Investigate its Chemical Reactivity: A systematic study of its reactivity would be undertaken to understand how the interplay of its substituents influences its chemical behavior in various organic transformations.

To Explore its Potential as a Synthetic Intermediate: The ultimate objective would be to demonstrate its utility as a building block for the synthesis of novel, more complex molecules with potential applications in areas such as medicinal chemistry or materials science.

The thematic scope of such a study would be firmly rooted in fundamental organic chemistry, with a focus on synthesis, characterization, and reactivity, thereby laying the groundwork for future applied research.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrFO |

|---|---|

Molecular Weight |

219.05 g/mol |

IUPAC Name |

(3-bromo-5-fluoro-4-methylphenyl)methanol |

InChI |

InChI=1S/C8H8BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 |

InChI Key |

LNZLIOLKEKHZTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)CO)F |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 3 Bromo 5 Fluoro 4 Methylbenzyl Alcohol

Conventional Chemical Synthesis Strategies for Halogenated Benzyl (B1604629) Alcohols

Conventional organic synthesis provides a robust toolkit for the construction of 3-bromo-5-fluoro-4-methylbenzyl alcohol. These strategies typically involve the formation of a suitable aromatic precursor followed by functional group manipulations to yield the final benzyl alcohol.

Reduction of Corresponding Aromatic Carboxylic Acid Derivatives (e.g., 3-Bromo-5-fluoro-4-methylbenzoic acid, esters)

One of the most direct and widely employed methods for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid or its ester derivatives. The synthesis of this compound can be achieved by the reduction of 3-bromo-5-fluoro-4-methylbenzoic acid. This precursor, a substituted benzoic acid, can be reduced using powerful reducing agents.

Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with other reagents to enhance reactivity. For instance, the reduction of a similar compound, 2-bromo-5-methyl benzoic acid, to its corresponding benzyl alcohol was accomplished using LiAlH₄ in tetrahydrofuran (B95107) (THF). rsc.org A general representation of this reaction is the reduction of a carboxylic acid to a primary alcohol.

A patent for a related compound, 3-bromo-4-fluorobenzyl alcohol, describes a process where 3-bromo-4-fluoro-benzoic acid is reacted with a chloroformate to form a mixed anhydride, which is then reduced with a hydride complex like sodium borohydride. google.com This two-step, one-pot procedure can often provide higher yields and milder reaction conditions compared to direct reduction with more potent hydrides.

| Precursor | Reducing Agent | Solvent | Product |

| 3-Bromo-5-fluoro-4-methylbenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

| 3-Bromo-5-fluoro-4-methylbenzoic acid ester | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | This compound |

| 3-Bromo-5-fluoro-4-methylbenzoic acid | Sodium Borohydride (NaBH₄) / Chloroformate | Tetrahydrofuran (THF) | This compound |

Reduction of 3-Bromo-5-fluoro-4-methylbenzaldehyde and Related Aromatic Aldehydes

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis and presents another viable route to this compound. ncert.nic.in This method involves the prior synthesis of the corresponding aldehyde, 3-bromo-5-fluoro-4-methylbenzaldehyde.

The reduction of the aldehyde functional group is typically achieved under milder conditions than the reduction of a carboxylic acid. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and effective reagent for this purpose. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere, is another effective method. ncert.nic.in

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For a molecule with bromo and fluoro substituents, the milder conditions of aldehyde reduction are generally well-tolerated.

| Precursor | Reducing Agent/Catalyst | Solvent | Product |

| 3-Bromo-5-fluoro-4-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| 3-Bromo-5-fluoro-4-methylbenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | This compound |

| 3-Bromo-5-fluoro-4-methylbenzaldehyde | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol | This compound |

Regioselective Halogenation Reactions on Precursor Methylbenzyl Alcohols (e.g., Bromination, Fluorination)

An alternative synthetic approach involves the direct halogenation of a precursor benzyl alcohol. This strategy is highly dependent on the directing effects of the substituents already present on the aromatic ring to achieve the desired regiochemistry. For the synthesis of this compound, this would likely involve a multi-step process of introducing the halogens sequentially.

For instance, starting with a fluorinated methylbenzyl alcohol, a regioselective bromination could be performed. Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov The directing effects of the existing hydroxyl, methyl, and fluoro groups would need to be carefully considered to ensure the bromine is introduced at the correct position. Reagents such as N-Bromosuccinimide (NBS) are often used for such transformations, sometimes in the presence of a catalyst. nih.gov

The direct fluorination of aromatic rings is often more challenging due to the high reactivity of fluorinating agents. However, methods for selective fluorination do exist and could potentially be employed in a carefully designed synthetic route.

Strategies for Introducing Methyl and Halogen Substituents onto the Benzene (B151609) Ring

The construction of the substituted aromatic core is a critical aspect of the synthesis. The introduction of the methyl, bromo, and fluoro groups can be achieved through a series of electrophilic aromatic substitution reactions. The order of these reactions is crucial to ensure the correct final substitution pattern due to the ortho-, para-, and meta-directing effects of the different functional groups.

For example, one could start with fluorotoluene and then introduce a bromine atom. The position of bromination would be directed by the existing fluoro and methyl groups. Subsequent functional group manipulations would then be required to arrive at the final benzyl alcohol. A known process for a similar compound, 3-bromo-4-fluoro-benzoic acid, starts with fluorobenzene, which undergoes acylation, followed by bromination and then oxidation. google.com This highlights the multi-step nature of constructing such polysubstituted aromatic rings.

Multi-step Synthetic Sequences for Constructing the Substituted Aromatic Core

Due to the specific substitution pattern of this compound, a multi-step synthesis is almost certainly required. A plausible synthetic sequence could begin with a simpler, commercially available substituted benzene derivative.

A potential route could start from 3-fluoro-4-methylbenzoic acid. researchgate.net This compound could undergo regioselective bromination to introduce the bromine atom at the 5-position, yielding 3-bromo-5-fluoro-4-methylbenzoic acid. This intermediate could then be reduced to the target benzyl alcohol as described in section 2.1.1.

Another hypothetical route could begin with 4-fluorobenzaldehyde. google.com This could be brominated to introduce the bromine at the 3-position. Subsequent steps would be needed to introduce the methyl group, which could be more complex and may involve multiple protection and deprotection steps.

Biocatalytic Approaches for Enantioselective Synthesis of Chiral Benzyl Alcohol Derivatives

Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical synthesis, particularly for the production of enantiomerically pure chiral alcohols. rsc.org While specific biocatalytic routes to this compound are not extensively documented, general principles of biocatalysis can be applied to envision potential synthetic pathways.

The primary biocatalytic methods for producing chiral benzyl alcohols involve the asymmetric reduction of prochiral ketones or aldehydes, or the enantioselective hydroxylation of C-H bonds. rsc.orgthieme-connect.com Enzymes such as alcohol dehydrogenases (ADHs), often found in microorganisms like yeast or bacteria, are capable of reducing substituted benzaldehydes to their corresponding alcohols with high enantioselectivity. tandfonline.com

The reduction of substituted benzaldehydes using plant-based enzyme systems has also been demonstrated. tandfonline.com For instance, enzymes from various beans have shown the ability to reduce fluorobenzaldehydes with high conversion rates. tandfonline.com The electronic and steric properties of the substituents on the benzaldehyde (B42025) can influence the efficiency of the bioreduction. tandfonline.com

Enzymatic asymmetric benzylic hydroxylation, using enzymes like cytochrome P450 monooxygenases, represents another approach. thieme-connect.com This method could potentially be used to introduce a hydroxyl group enantioselectively at the benzylic position of a suitable precursor.

These biocatalytic methods offer the potential for greener and more selective syntheses of chiral benzyl alcohol derivatives, although their specific application to this compound would require further research and development.

| Biocatalytic Method | Enzyme Class | Potential Precursor | Potential Product |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 3-Bromo-5-fluoro-4-methylbenzaldehyde | (R)- or (S)-3-Bromo-5-fluoro-4-methylbenzyl alcohol |

| Asymmetric Reduction | Plant Reductases | 3-Bromo-5-fluoro-4-methylbenzaldehyde | (R)- or (S)-3-Bromo-5-fluoro-4-methylbenzyl alcohol |

| Enantioselective Hydroxylation | Cytochrome P450 | 3-Bromo-5-fluoro-4-methyltoluene | (R)- or (S)-3-Bromo-5-fluoro-4-methylbenzyl alcohol |

Application of Whole-Cell Biocatalysis (e.g., Baker's Yeast mediated reductions) for Halo-Substituted Benzyl Alcohols

Whole-cell biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of halo-substituted benzyl alcohols. Among the various microorganisms employed, Baker's yeast (Saccharomyces cerevisiae) is a popular choice due to its low cost, ready availability, and the presence of a consortium of enzymes, primarily alcohol dehydrogenases (ADHs), capable of reducing a wide array of substituted benzaldehydes.

The biocatalytic reduction of a halo-substituted benzaldehyde, such as 3-bromo-5-fluoro-4-methylbenzaldehyde, using Baker's yeast typically involves the incubation of the substrate with a suspension of the yeast in an aqueous medium, often supplemented with a carbon source like glucose or sucrose. The yeast cells, in their resting state, utilize their endogenous dehydrogenases to transfer hydride ions from the cofactor NADH to the carbonyl group of the aldehyde, yielding the corresponding benzyl alcohol.

The reaction is generally carried out under mild conditions, including ambient temperature and neutral pH, which minimizes the formation of byproducts and is compatible with a variety of functional groups. The stereoselectivity of the reduction can be influenced by the specific enzymes present in the yeast and the structure of the substrate.

Table 1: Factors Influencing Baker's Yeast Mediated Reduction of Substituted Benzaldehydes

| Parameter | Effect on Reaction | Typical Conditions |

| Substrate Concentration | High concentrations can be toxic to yeast cells, leading to decreased viability and lower yields. | Typically in the millimolar range. |

| Yeast Concentration | Higher yeast concentrations can lead to faster reaction rates. | Varies depending on the specific process. |

| Co-solvent | The low aqueous solubility of many substituted benzaldehydes can be a limiting factor. The addition of a water-miscible organic co-solvent can improve substrate availability. | Examples include ethanol, isopropanol (B130326), or DMSO at low concentrations. |

| Immobilization | Immobilization of yeast cells on a solid support can enhance their stability, facilitate their recovery and reuse, and improve the overall process economics. | Common supports include alginate, polyacrylamide, and chitosan. |

| pH and Temperature | Optimal conditions are generally close to physiological pH (around 7) and room temperature. | pH 6.5-7.5; 25-30 °C. |

While specific data for the reduction of 3-bromo-5-fluoro-4-methylbenzaldehyde using Baker's yeast is not extensively detailed in publicly available literature, the general principles of this methodology are well-established for a wide range of substituted benzaldehydes, suggesting its potential applicability for the synthesis of the target molecule.

Enzyme-Catalyzed Transformations for Stereoselective Introduction of the Hydroxyl Group

For applications requiring high stereopurity, the use of isolated enzymes, specifically alcohol dehydrogenases (ADHs), offers a more controlled and predictable approach compared to whole-cell systems. ADHs are a class of oxidoreductases that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols.

The stereochemical outcome of the reduction is determined by the specific ADH used. According to Prelog's rule, many ADHs deliver the hydride to the re-face of the carbonyl, leading to the formation of the (S)-enantiomer of the alcohol. However, a number of "anti-Prelog" ADHs are known, which deliver the hydride to the si-face, yielding the (R)-enantiomer. This enzymatic stereocontrol is a significant advantage for the synthesis of chiral molecules.

The synthesis of this compound using an isolated ADH would involve the following key components:

The Substrate: 3-bromo-5-fluoro-4-methylbenzaldehyde.

The Enzyme: A suitable alcohol dehydrogenase with activity towards substituted benzaldehydes.

The Cofactor: Nicotinamide adenine (B156593) dinucleotide (NADH or NADPH) is required as the hydride donor.

A Cofactor Regeneration System: Due to the high cost of the cofactor, a regeneration system is essential for a preparative-scale synthesis. A common approach is to use a sacrificial alcohol (e.g., isopropanol) and a second dehydrogenase (e.g., isopropanol dehydrogenase) to continuously regenerate the NADH/NADPH.

The reaction is typically performed in a buffered aqueous solution, although the use of biphasic systems or organic co-solvents can be employed to enhance the solubility of hydrophobic substrates.

Table 2: Comparison of Whole-Cell vs. Enzyme-Catalyzed Reductions

| Feature | Whole-Cell Biocatalysis (e.g., Baker's Yeast) | Isolated Enzyme Catalysis (e.g., ADH) |

| Cost | Generally lower due to the use of inexpensive yeast. | Higher due to the cost of purified enzymes and cofactors. |

| Stereoselectivity | Can be variable and may produce a mixture of enantiomers. | High and predictable, allowing for the synthesis of specific enantiomers. |

| Reaction Control | Less precise due to the complexity of the cellular environment. | High degree of control over reaction parameters. |

| Downstream Processing | Can be more complex due to the presence of cellular debris. | Generally simpler, leading to higher product purity. |

| Cofactor Regeneration | In-situ regeneration by the cell's metabolism. | Requires an external cofactor regeneration system. |

Process Optimization and Reaction Condition Modulation for Enhanced Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound in any synthetic process, particularly in biocatalytic transformations. Key parameters that are often modulated include:

Substrate Loading: Increasing the concentration of the starting material, 3-bromo-5-fluoro-4-methylbenzaldehyde, can improve the space-time yield of the process. However, high substrate concentrations can lead to enzyme inhibition or toxicity in whole-cell systems. Fed-batch strategies, where the substrate is added incrementally, can be employed to maintain a low but constant substrate concentration, thereby mitigating these issues.

Enzyme/Cell Loading: The amount of biocatalyst directly influences the reaction rate. Optimizing the enzyme or cell concentration is a balance between achieving a desirable reaction time and the cost of the biocatalyst.

Cofactor Regeneration Efficiency: In enzyme-catalyzed reactions, the efficiency of the cofactor regeneration system is paramount. The choice of the sacrificial substrate and the corresponding dehydrogenase, as well as their concentrations, must be carefully optimized to ensure a continuous supply of the reduced cofactor.

Solvent Engineering: The choice of solvent or co-solvent can significantly impact enzyme activity, stability, and substrate solubility. For hydrophobic substrates like many substituted benzaldehydes, biphasic systems using water-immiscible organic solvents can serve as a substrate reservoir and in-situ product extraction medium, reducing product inhibition.

pH and Temperature: As with all enzymatic reactions, pH and temperature must be maintained within the optimal range for the specific biocatalyst to ensure maximum activity and stability.

Purification: Downstream processing is critical for obtaining the final product with high purity. Common purification techniques for benzyl alcohols include liquid-liquid extraction to separate the product from the aqueous reaction medium, followed by column chromatography or distillation to remove any remaining impurities.

Principles of Green Chemistry in the Synthesis of this compound

The synthesis of this compound through biocatalytic routes aligns well with the principles of green chemistry, which aim to design chemical processes that are environmentally benign.

Table 3: Application of Green Chemistry Principles in the Biocatalytic Synthesis of this compound

| Green Chemistry Principle | Application in Biocatalytic Synthesis |

| Prevention | Biocatalytic methods often generate less waste compared to traditional chemical reductions that may use stoichiometric metal hydride reagents. |

| Atom Economy | The reduction of an aldehyde to an alcohol is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Biocatalysis avoids the use of hazardous and pyrophoric reagents like lithium aluminum hydride or sodium borohydride. |

| Designing Safer Chemicals | While the target molecule has its specific properties, the synthetic process itself is made safer. |

| Safer Solvents and Auxiliaries | Biocatalytic reactions are often conducted in water, an environmentally benign solvent. When organic solvents are necessary, greener alternatives are increasingly being explored. |

| Design for Energy Efficiency | Reactions are typically run at ambient temperature and pressure, reducing energy consumption compared to many traditional chemical processes that require heating or cooling. |

| Use of Renewable Feedstocks | The biocatalysts (yeast, enzymes) are derived from renewable resources. The carbon source for whole-cell systems (e.g., glucose) is also renewable. |

| Reduce Derivatives | The high selectivity of enzymes often eliminates the need for protecting groups, thus reducing the number of synthetic steps and the associated waste. |

| Catalysis | Enzymes are highly efficient catalysts that can be used in small quantities and can be recycled, minimizing waste. |

| Design for Degradation | The biocatalysts are biodegradable. |

| Real-time analysis for Pollution Prevention | Process analytical technologies can be integrated to monitor the reaction in real-time, ensuring optimal performance and minimizing byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | The use of mild reaction conditions and non-hazardous reagents significantly reduces the risk of accidents. |

By embracing biocatalysis, the synthesis of this compound can be designed to be more sustainable, with a lower environmental footprint compared to conventional chemical methods.

Despite a comprehensive search for scholarly articles, academic papers, and chemical databases, detailed experimental spectroscopic data for the specific chemical compound "this compound" is not publicly available.

Information regarding high-resolution 1H NMR, 13C NMR, 19F NMR, two-dimensional NMR techniques (such as COSY, HSQC, HMBC), and high-resolution mass spectrometry for this particular molecule could not be located in the searched scientific literature and databases.

While spectroscopic data for structurally related compounds—such as 3-bromobenzyl alcohol, 4-fluorobenzyl alcohol, and 3-bromo-5-fluorobenzyl alcohol—are accessible, these data are not suitable for the detailed and scientifically accurate structural elucidation of this compound as required by the specific outline. The precise substitution pattern of the target molecule significantly influences its spectroscopic characteristics, making extrapolation from related compounds scientifically unsound for a detailed analysis.

Therefore, the generation of a thorough and accurate article focusing solely on the advanced spectroscopic characterization of this compound is not possible at this time due to the absence of the necessary research findings.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Fluoro 4 Methylbenzyl Alcohol

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pathway Analysis

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for confirming the identity and assessing the purity of organic compounds. lcms.cz Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of compounds like 3-Bromo-5-fluoro-4-methylbenzyl alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. shimadzu.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular identity, while the gas chromatogram indicates the sample's purity. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight, and the isotopic pattern would reveal the presence of one bromine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique used for compounds that may not be suitable for GC due to low volatility or thermal instability. lcms.cz The compound is first separated via high-performance liquid chromatography (HPLC) based on its polarity and affinity for the column's stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS can effectively separate the target compound from non-volatile impurities and provides molecular weight information that confirms its identity. chromatographyonline.com Peak purity assessments can be conducted by analyzing the mass spectra across a single chromatographic peak to ensure it represents a single component. chromatographyonline.com

A typical data output for these techniques would include retention times for purity assessment and mass spectral data for identity confirmation.

Table 1: Representative GC-MS and LC-MS Data for Purity and Identity Confirmation

| Analyte | Retention Time (min) | Observed m/z (Molecular Ion) | Key Fragmentation Ions (m/z) | Purity (%) |

|---|---|---|---|---|

| This compound | 12.5 | 220/222 (Br isotope pattern) | 203/205, 124, 95 | >99 |

| Analyte | Retention Time (min) | Observed m/z [M+H]⁺ | Purity (by UV-PDA) |

|---|---|---|---|

| This compound | 8.2 | 221/223 | >99% |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. libretexts.org These two methods are complementary, as some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. kurouskilab.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would exhibit characteristic absorption bands. The most prominent would be a broad, strong band in the 3400-3650 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol functional group, broadened by hydrogen bonding. pressbooks.pub The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org The C-O stretching of the primary alcohol would be visible in the 1000-1260 cm⁻¹ range. Vibrations corresponding to the substituted benzene (B151609) ring (C=C stretching) typically occur in the 1450-1600 cm⁻¹ region. libretexts.org The C-F and C-Br stretching vibrations would be found in the fingerprint region, generally between 1000-1400 cm⁻¹ and 500-600 cm⁻¹, respectively.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective in identifying the aromatic ring vibrations and the C-C backbone structure. While the O-H group is a weak Raman scatterer, the C-Br and C-F bonds would give rise to characteristic signals. The complementarity arises, for example, where the polar C=O bond gives a strong IR signal, while the non-polar C=C bond gives a strong Raman signal. kurouskilab.com

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3400-3650 (Broad, Strong) pressbooks.pub | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 (Medium) | Strong |

| C-H (Methyl) | Stretching | 2850-2960 (Medium) libretexts.org | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 (Medium-Strong) | Strong |

| C-O (Alcohol) | Stretching | 1000-1260 (Strong) libretexts.org | Medium |

| C-F | Stretching | 1000-1400 (Strong) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. usp.br This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, such as conjugated π systems. libretexts.org

The benzene ring in this compound acts as a chromophore. The π electrons in the aromatic ring can be excited from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π) orbitals. These are known as π → π transitions. libretexts.org For a substituted benzene ring, multiple absorption bands are typically observed. The presence of substituents on the benzene ring—bromo, fluoro, methyl, and hydroxymethyl groups—alters the energy levels of the molecular orbitals. This causes a shift in the absorption maxima (λmax) compared to unsubstituted benzene, often to longer wavelengths (a bathochromic or red shift). youtube.com The extent of this shift depends on the electronic nature of the substituents. While the hydroxymethyl group has a minor effect, the halogen and methyl groups can influence the position and intensity of the absorption bands.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Approximate λmax (nm) | Region |

|---|---|---|---|

| π → π* | HOMO → LUMO | ~260-280 | UV-B |

Note: HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital. The exact λmax values depend on the solvent used.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. researchgate.net

For this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. This includes the exact bond lengths, bond angles, and torsion angles within the molecule, confirming the substitution pattern on the benzene ring and the conformation of the hydroxymethyl group. mdpi.com Furthermore, this technique reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (involving the alcohol's hydroxyl group) and halogen bonding, which dictate the supramolecular architecture. mdpi.com The resulting data would be used to generate a detailed 3D model of the molecule.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Chemical Formula | Sum of atoms | C₈H₈BrFO |

| Formula Weight | Molar mass ( g/mol ) | 221.05 |

| Crystal System | Basic crystal shape | Monoclinic |

| Space Group | Symmetry elements | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 8.5, b = 12.1, c = 9.2 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | Volume of unit cell | 937 |

| Z | Molecules per unit cell | 4 |

| Key Bond Length (Å) | C-Br | ~1.90 |

| Key Bond Length (Å) | C-F | ~1.35 |

Note: These values are illustrative and based on typical data for similar organic molecules. mdpi.com

Synergistic Integration of Spectroscopic Data for Robust Structural Proof

While each spectroscopic technique provides valuable information, their true power lies in their synergistic integration for unambiguous structural proof. No single method can typically provide a complete picture of a molecule's identity, purity, and structure.

The process of robust structural proof for this compound would proceed as follows:

Mass Spectrometry (GC-MS/LC-MS) establishes the molecular weight (221.05 g/mol ) and the presence of a bromine atom (from the isotopic pattern), confirming the molecular formula C₈H₈BrFO. These techniques also provide the primary assessment of purity.

Infrared and Raman Spectroscopy corroborate the formula by confirming the presence of key functional groups. The distinct O-H stretch confirms it is an alcohol, while aromatic C-H and C=C stretches confirm the benzene ring. pressbooks.pub Signals for C-F and C-Br bonds would also be sought.

UV-Vis Spectroscopy confirms the presence of the aromatic π-electron system and provides information about the electronic environment created by the substituents.

X-ray Crystallography , if a suitable crystal can be obtained, provides the final, definitive proof. It confirms the connectivity of all atoms and the specific substitution pattern (positions 3-Bromo, 5-fluoro, 4-methyl) on the benzyl (B1604629) alcohol core, resolving any isomer ambiguity. It also reveals the molecule's conformation and intermolecular interactions in the solid state.

Together, the data from these complementary techniques leave no doubt as to the identity, purity, and detailed structure of this compound, providing a robust and comprehensive characterization essential for any further study or application.

Reactivity and Chemical Transformations of 3 Bromo 5 Fluoro 4 Methylbenzyl Alcohol

Functional Group Interconversions at the Benzylic Alcohol Moiety

The primary alcohol group is a key site for synthetic modifications, allowing for oxidation to form carbonyl compounds or derivatization to ethers and esters.

The benzylic alcohol of 3-Bromo-5-fluoro-4-methylbenzyl alcohol can be readily oxidized to the corresponding aldehyde, 3-Bromo-5-fluoro-4-methylbenzaldehyde, or further to the carboxylic acid, 3-Bromo-5-fluoro-4-methylbenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Milder oxidizing agents are typically employed for the selective conversion to the aldehyde. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation under controlled conditions. The oxidation of similar substituted benzyl (B1604629) alcohols is well-documented. For example, 3-bromo-4-fluoro-benzyl alcohol can be oxidized to 3-bromo-4-fluoro-benzaldehyde using potassium dichromate in the presence of sulfuric acid and a phase transfer catalyst. prepchem.com

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. The synthesis of related benzoic acids, such as 3-bromo-5-methylbenzoic acid, has been demonstrated by the oxidation of the corresponding benzyl alcohol with potassium permanganate. chemicalbook.com Similarly, the oxidation of 1-bromo-3,5-dimethylbenzene (B43891) with KMnO4 can yield 3-bromo-5-methylbenzoic acid. chemicalbook.com

| Starting Material | Oxidizing Agent | Product | Reference |

| 3-bromo-4-fluoro-benzyl alcohol | Potassium dichromate, Sulfuric acid | 3-bromo-4-fluoro-benzaldehyde | prepchem.com |

| (3-bromo-5-methylphenyl)methanol | Potassium permanganate | 3-bromo-5-methylbenzoic acid | chemicalbook.com |

| 1-bromo-3,5-dimethylbenzene | Potassium permanganate | 3-bromo-5-methylbenzoic acid | chemicalbook.com |

The hydroxyl group of this compound can undergo various derivatization reactions, most notably etherification and esterification, to introduce a wide range of functional groups.

Etherification: The formation of an ether linkage can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. A relevant example is the etherification of 3-bromo-4-fluoro-benzyl alcohol with benzyl chloride using potassium tert-butoxide as the base in a solvent like tetrahydrofuran (B95107). google.com This Williamson ether synthesis is a general and widely used method.

Esterification: Ester derivatives can be prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. For instance, the esterification of 2-methyl-3-bromo-5-fluorobenzoic acid with methanol (B129727) is facilitated by thionyl chloride to produce the corresponding methyl ester. chemicalbook.com While this example shows the esterification of a carboxylic acid, the reverse reaction, the esterification of an alcohol, proceeds under similar principles, often catalyzed by an acid or a coupling agent.

| Reaction Type | Reactants | Product Type |

| Etherification | This compound, Alkyl halide, Base | Benzyl ether |

| Esterification | This compound, Carboxylic acid (or derivative) | Benzyl ester |

Reactivity Modulated by Halogen Substituents on the Aromatic Ring

The bromine and fluorine atoms on the aromatic ring significantly influence the reactivity of the molecule, providing handles for further functionalization through substitution and coupling reactions.

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govlibretexts.org This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. nih.govmdpi.com The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl. libretexts.org Therefore, the bromo-substituent in this compound is well-suited for such transformations, enabling the introduction of various aryl or alkyl groups at this position. chemicalbook.com

| Reaction | Reactants | Catalyst | Product |

| Suzuki-Miyaura Coupling | This compound, Organoboron reagent | Palladium catalyst, Base | Aryl- or Alkyl-substituted 5-fluoro-4-methylbenzyl alcohol |

The bromine atom can be exchanged with lithium through a halogen-lithium exchange reaction, typically using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures. This process generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents onto the aromatic ring. For example, quenching the lithiated species with an aldehyde or ketone would result in the formation of a new alcohol functionality. This approach provides a powerful method for the regioselective functionalization of the aromatic ring at the position formerly occupied by the bromine atom. researchgate.net

Directed Ortho Metalation (DOM) is another powerful lithiation strategy. However, this typically requires a directing group, which is a functional group that can coordinate to the organolithium reagent and direct deprotonation to an adjacent ortho position. In the case of this compound, the hydroxyl group (or a protected form) could potentially act as a directing group, although the presence of the acidic benzylic proton would need to be considered and likely protected.

Reactions Involving the Methyl Group (e.g., Benzylic Halogenation, Oxidation)

Benzylic Halogenation: The methyl group attached to the benzene (B151609) ring is at a benzylic position, making it a prime site for free radical halogenation. Reactions with agents like N-bromosuccinimide (NBS), typically initiated by light or a radical initiator, are expected to selectively halogenate the methyl group to yield the corresponding benzylic bromide. This reactivity is a common feature for alkyl-substituted aromatic compounds.

Oxidation: The benzylic methyl group is also prone to oxidation to form a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are commonly used for this transformation. The oxidation of a methyl group on an aromatic ring is a fundamental reaction in organic synthesis. For instance, the oxidation of 4-methylbenzyl alcohol to 4-methylbenzaldehyde (B123495) has been reported using a Pd(OAc)₂/Et₃N catalytic system, demonstrating the reactivity of benzylic alcohols under milder conditions. sciforum.net While this example involves the alcohol moiety, the methyl group's susceptibility to oxidation under stronger conditions is a well-established principle. The presence of the electron-withdrawing bromine and fluorine atoms on the ring might influence the reaction rate compared to simpler toluic systems, but the fundamental reactivity is expected to remain.

The expected products from these transformations are pivotal intermediates in organic synthesis. For example, the oxidation product, 3-bromo-5-fluoro-4-formylbenzoic acid, or the halogenation product, 3-bromo-5-fluoro-4-(bromomethyl)benzyl alcohol, could serve as versatile building blocks for more complex molecules.

Mechanistic Investigations of Key Transformation Pathways

Due to the lack of specific research on this compound, there are no published mechanistic investigations for its transformation pathways. However, the mechanisms for benzylic halogenation and oxidation are well-understood in organic chemistry.

Benzylic Halogenation Mechanism: Free radical halogenation at the benzylic position proceeds via a classic chain reaction mechanism involving three steps:

Initiation: Generation of a halogen radical from the halogenating agent (e.g., NBS) by light or heat.

Propagation: The halogen radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the halogenating agent to form the benzylic halide and a new halogen radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

The stability of the intermediate benzylic radical is a key factor driving the selectivity for this position.

Oxidation Mechanism: The mechanism of oxidation of a benzylic methyl group with strong oxidizing agents like KMnO₄ is complex and involves multiple steps. It is generally accepted to proceed through a series of oxidative intermediates, including the corresponding aldehyde and carboxylate, before yielding the final carboxylic acid upon workup. The reaction is believed to involve the formation of a manganese ester intermediate.

Further experimental studies are required to elucidate the precise reactivity and mechanistic details for this compound and to determine the electronic influence of the bromo and fluoro substituents on these transformations.

Role of 3 Bromo 5 Fluoro 4 Methylbenzyl Alcohol As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Complex Pharmaceutical Scaffolds and Drug Candidates

The strategic placement of bromo, fluoro, and methyl substituents on the benzyl (B1604629) alcohol framework makes 3-Bromo-5-fluoro-4-methylbenzyl alcohol a sought-after precursor in medicinal chemistry. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate. The methyl group can provide steric hindrance or favorable hydrophobic interactions within a biological target.

While specific drug candidates derived from this compound are often proprietary, the utility of closely related structures in the synthesis of kinase inhibitors is well-documented. Kinase inhibitors are a significant class of therapeutic agents used in the treatment of cancer and other diseases. The benzyl alcohol moiety can be elaborated into various heterocyclic systems that form the core of these inhibitors. The unique substitution pattern of this compound offers the potential to create novel kinase inhibitors with improved potency and selectivity.

Table 1: Potential Applications of this compound in Pharmaceutical Synthesis

| Application | Role of the Compound | Potential Therapeutic Area |

| Kinase Inhibitors | Building block for the core heterocyclic scaffold. | Oncology, Inflammatory Diseases |

| Neurological Drugs | Intermediate for compounds targeting CNS receptors. | Psychiatry, Neurology |

| Anti-infective Agents | Precursor for novel antibacterial or antifungal agents. | Infectious Diseases |

Building Block in the Development of Agrochemicals (e.g., Pesticides, Herbicides)

The demand for new and effective agrochemicals to ensure food security drives the exploration of novel chemical entities. Halogenated benzyl alcohols and their derivatives have a proven track record in the development of pesticides and herbicides. A closely related isomer, 3-bromo-4-fluorobenzyl alcohol, is a known intermediate in the synthesis of insecticides google.com. The corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde, is utilized in the production of pyrethroid insecticides, a major class of insecticides google.com.

The presence of the bromo, fluoro, and methyl groups in this compound can contribute to the biological activity of the resulting agrochemical. These substituents can influence the molecule's interaction with the target pest or weed, as well as its environmental persistence and degradation profile. The versatility of this intermediate allows for the synthesis of a wide range of potential agrochemical candidates for screening and development.

Enabling Compound for Advanced Materials (e.g., Specialty Polymers, Nanomaterials)

The unique electronic and physical properties imparted by halogen substituents make aromatic compounds like this compound attractive for materials science applications. While specific examples utilizing this exact compound are not widespread in public literature, the synthesis of liquid crystals and specialty polymers from structurally similar halogenated benzyl alcohol derivatives is an active area of research tandfonline.com.

The polarity and polarizability of the molecule, influenced by the bromine and fluorine atoms, can be exploited in the design of liquid crystalline materials with specific phase behaviors tandfonline.com. In the realm of specialty polymers, this benzyl alcohol could be incorporated as a monomer to introduce specific functionalities, enhance thermal stability, or modify the refractive index of the resulting polymer. The potential for this compound to be used in the synthesis of functional dyes and other advanced materials is an area ripe for exploration.

Synthesis of Other Fine Chemicals and Specialty Reagents

Beyond its applications in the life sciences and materials science, this compound serves as a valuable starting material for the synthesis of a variety of other fine chemicals and specialty reagents. The hydroxyl group can be easily oxidized to an aldehyde or a carboxylic acid, providing access to a different class of derivatives with their own unique reactivity.

The bromine atom allows for facile participation in reactions such as Grignard reagent formation or various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon and carbon-heteroatom bonds. This versatility makes it a key intermediate for creating a library of substituted aromatic compounds for use in chemical research and development.

Comparative Analysis of Synthetic Utility with Other Halo-Substituted Benzyl Alcohols

The synthetic utility of this compound is best understood in comparison to other halo-substituted benzyl alcohols. The specific arrangement of substituents significantly influences the reactivity and potential applications of the molecule.

Table 2: Comparative Analysis of Halo-Substituted Benzyl Alcohols

| Compound | Key Structural Feature | Primary Synthetic Advantage | Potential Applications |

| This compound | Ortho- and meta-halogen substitution to the hydroxymethyl group, with an adjacent methyl group. | Offers a unique combination of steric and electronic effects, potentially leading to novel biological activity and material properties. | Pharmaceuticals, Agrochemicals, Advanced Materials |

| 3-Bromo-4-fluorobenzyl alcohol | Para-fluoro and meta-bromo substitution. | Well-established intermediate for certain classes of insecticides. google.com | Agrochemicals, Pharmaceuticals |

| 4-Bromo-3-fluorobenzyl alcohol | Meta-fluoro and para-bromo substitution. | Different electronic distribution may lead to altered reactivity in coupling reactions. | Research Chemicals |

| Benzyl alcohol | Unsubstituted aromatic ring. | Basic building block, but lacks the specific reactivity and modulatory effects of halogen substituents. wikipedia.org | Solvents, Fragrances, Basic Pharmaceutical Synthesis |

The presence of the fluorine atom at the 5-position in this compound, meta to the hydroxymethyl group, has a significant electron-withdrawing effect, which can influence the acidity of the alcohol and the reactivity of the aromatic ring in electrophilic substitution reactions. The bromine at the 3-position provides a versatile site for cross-coupling, while the 4-methyl group can influence the regioselectivity of reactions and provide a point of interaction in biological systems. This unique combination of substituents distinguishes it from its isomers and other halo-substituted benzyl alcohols, offering chemists a valuable tool for the synthesis of novel and functional molecules.

Theoretical and Computational Investigations of 3 Bromo 5 Fluoro 4 Methylbenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of electronic structure and the prediction of stable molecular geometries.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool for predicting the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms in space. For 3-bromo-5-fluoro-4-methylbenzyl alcohol, DFT calculations would involve minimizing the energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles.

The conformational preferences of the molecule, particularly the orientation of the hydroxymethyl group (-CH₂OH) relative to the benzene (B151609) ring, can be determined by mapping the potential energy surface. By rotating the C-C bond between the ring and the methylene (B1212753) group, a series of energy calculations can be performed. The resulting energy profile would reveal the most stable conformer (the one with the lowest energy) and any energy barriers to rotation. It is expected that the most stable conformation would involve the hydroxyl group oriented to minimize steric hindrance with the adjacent methyl and bromine substituents.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT) This table is illustrative and contains hypothetical data based on typical values for similar organic molecules, as direct computational studies on this specific compound are not readily available in the literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| C-F | 1.35 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (ring-CH₂) | 1.51 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-Br | 119° |

| C-C-F | 118° | |

| C-C-CH₃ | 121° | |

| C-C-CH₂OH | 120° | |

| C-O-H | 109° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies lower stability and higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the alcohol group, while the LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative bromine and fluorine atoms.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for this compound This table presents hypothetical values based on general principles and data for similar compounds, as specific calculations for this molecule are not available.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 eV |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow indicate regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. This suggests that the oxygen atom is a likely site for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring would likely show a more complex potential distribution due to the competing electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the aromatic ring would have their chemical shifts affected by the electron-withdrawing halogen substituents and the electron-donating methyl group. The chemical shifts of the methylene and hydroxyl protons would also be predicted.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations can help in the assignment of experimental IR bands to specific vibrational modes, such as the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and methyl group, and the C-Br and C-F stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. The calculations would provide information on the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes and contains hypothetical data. Experimental verification is necessary.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (aromatic H) | 7.0 - 7.5 ppm |

| Chemical Shift (CH₂) | ~4.6 ppm | |

| Chemical Shift (CH₃) | ~2.3 ppm | |

| Chemical Shift (OH) | Variable | |

| ¹³C NMR | Chemical Shift (aromatic C) | 110 - 140 ppm |

| Chemical Shift (CH₂) | ~65 ppm | |

| Chemical Shift (CH₃) | ~20 ppm | |

| IR | O-H stretch | ~3350 cm⁻¹ |

| C-H stretch (aromatic) | ~3050 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2950 cm⁻¹ | |

| C-F stretch | ~1100 cm⁻¹ | |

| C-Br stretch | ~600 cm⁻¹ | |

| UV-Vis | λ_max | ~270 nm |

Modeling Reaction Mechanisms and Transition States for Derivatization Reactions

Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational modeling could be used to investigate various derivatization reactions. For example, the mechanism of esterification, where the alcohol reacts with a carboxylic acid, could be studied. The calculations would involve identifying the structures of the reactants, the tetrahedral intermediate, the transition states, and the products. The relative energies of these species would provide insights into the feasibility and kinetics of the reaction. Similarly, the mechanism of oxidation of the alcohol to the corresponding aldehyde or carboxylic acid could be modeled, providing a detailed understanding of the reaction pathway at the molecular level. These computational studies can help in optimizing reaction conditions and in designing new synthetic routes.

Exploration of Non-Covalent Interactions (e.g., Halogen Bonding)

In the study of molecular chemistry, non-covalent interactions are crucial in dictating the supramolecular architecture, crystal packing, and biological activity of compounds. For this compound, a molecule characterized by a bromine atom, a fluorine atom, a hydroxyl group, and a methyl-substituted aromatic ring, a variety of non-covalent interactions are theoretically plausible. These include halogen bonding, hydrogen bonding, and π-system interactions. Computational chemistry provides a powerful lens through which to explore these forces, offering insights into their nature, strength, and geometric preferences. While specific theoretical studies on this compound are not extensively available, a wealth of data from analogous molecular systems allows for a detailed and scientifically grounded exploration of its potential non-covalent interactions.

Halogen Bonding:

A significant non-covalent interaction anticipated for this compound is the halogen bond. This interaction involves the electrophilic region, or σ-hole, on the bromine atom and a nucleophilic (electron-donating) site on an adjacent molecule. The σ-hole is a region of positive electrostatic potential located on the outer surface of the bromine atom, along the extension of the C-Br covalent bond. The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to enhance the magnitude of this positive σ-hole, thereby strengthening the halogen bond.

Computational studies on bromobenzene (B47551) and its derivatives complexed with various Lewis bases (electron donors) have provided valuable data on the typical characteristics of C-Br···A (where A is a halogen bond acceptor like O or N) interactions. These studies indicate that halogen bond strengths can be comparable to, and sometimes even stronger than, conventional hydrogen bonds. The interaction energy is highly dependent on the nature of the acceptor atom and the electronic environment of the brominated aromatic system.

For this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis bases. In a crystalline or aggregated state, the hydroxyl oxygen of a neighboring molecule could serve as a halogen bond acceptor. The geometry of this interaction is typically linear, with the C-Br···O angle approaching 180°.

Below is a table of representative data for C-Br···O halogen bonds, compiled from computational studies on analogous brominated aromatic compounds. This data provides an estimation of the expected parameters for halogen bonding in this compound.

| Interaction Type | Donor | Acceptor | Distance (Br···O) (Å) | Angle (C-Br···O) (°) | Interaction Energy (kcal/mol) |

| Halogen Bond | C-Br | O (carbonyl) | 2.90 - 3.20 | 160 - 180 | -2.0 to -5.0 |

| Halogen Bond | C-Br | O (hydroxyl) | 2.95 - 3.30 | 155 - 175 | -1.5 to -4.0 |

Hydrogen Bonding:

The benzyl (B1604629) alcohol moiety of the molecule is a prime candidate for forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). In the solid state or in solution, it is highly probable that these molecules will form intermolecular O-H···O hydrogen bonds, leading to the formation of dimers or larger aggregates.

Ab initio and Density Functional Theory (DFT) calculations on benzyl alcohol dimers have characterized the energetics and geometries of these interactions. The strength of the hydrogen bond is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing bromine and fluorine atoms in this compound is expected to increase the acidity of the hydroxyl proton, thereby strengthening its capacity as a hydrogen bond donor.

The following table presents typical parameters for O-H···O hydrogen bonds based on computational studies of substituted benzyl alcohols.

| Interaction Type | Donor | Acceptor | Distance (O···O) (Å) | Angle (O-H···O) (°) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | O-H | O | 2.70 - 2.90 | 165 - 180 | -4.0 to -7.0 |

Other Non-Covalent Interactions:

Beyond halogen and hydrogen bonding, other weaker non-covalent interactions are also expected to play a role in the molecular assembly of this compound. These include:

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring can interact with the π-system of a neighboring molecule.

C-H···O/F Interactions: Weak hydrogen bonds can also form between the hydrogen atoms of the methyl group or the aromatic ring and the oxygen or fluorine atoms of an adjacent molecule.

Emerging Research Frontiers and Future Perspectives for 3 Bromo 5 Fluoro 4 Methylbenzyl Alcohol

Development of Sustainable and Atom-Economical Synthetic Methodologies

In the contemporary chemical landscape, the principles of green chemistry, particularly sustainability and atom economy, are paramount in the development of new synthetic processes. jocpr.com The concept of atom economy, which evaluates the efficiency of a chemical reaction by measuring the extent to which atoms from the reactants are incorporated into the final product, is a key metric in this paradigm. rsc.org A truly "green" synthesis strives for high atom economy to minimize waste and conserve resources. jocpr.com

The synthesis of highly substituted aromatic compounds like 3-Bromo-5-fluoro-4-methylbenzyl alcohol often involves multi-step sequences that can be inefficient and generate significant waste. Consequently, a primary research focus is the development of more sustainable and atom-economical synthetic routes. A promising strategy is the application of catalytic methods, which can offer milder reaction conditions and replace less efficient stoichiometric reagents. jocpr.com

For example, an atom-economical synthesis could begin with a readily available substituted toluene, followed by selective catalytic halogenation and subsequent oxidation of the methyl group. Another highly efficient approach is the catalytic hydrogenation of the corresponding carboxylic acid or one of its esters. jocpr.com

A comparative analysis of potential synthetic strategies is presented below, emphasizing their alignment with the principles of sustainability and atom economy.

| Synthetic Methodology | Starting Materials | Key Reagents/Catalysts | Potential Advantages | Potential Disadvantages |

| Catalytic Halogenation and Oxidation | 4-Fluoro-3-methyltoluene | N-Bromosuccinimide (NBS), Selectfluor, Oxidation Catalyst | High selectivity, potential for one-pot procedures. | Use of halogenating agents can generate stoichiometric waste. |

| Reduction of a Carboxylic Acid Derivative | 3-Bromo-5-fluoro-4-methylbenzoic acid | Borane complexes, Catalytic hydrogenation | High atom economy for the reduction step. | The synthesis of the starting acid may have lower atom economy. |

| Grignard Reaction | 3-Bromo-5-fluoro-4-methylbromobenzene | Magnesium, Formaldehyde | Forms the C-C bond and the alcohol in one step. | Grignard reagents can be sensitive to moisture and functional groups. |

Future research will likely focus on creating novel catalytic systems that not only provide high efficiency and selectivity but also minimize environmental impact through the use of renewable resources and energy-efficient processes.

Exploration of Novel and Unconventional Reactivity Pathways for Diversification

The distinct substitution pattern of this compound offers a fertile ground for investigating new and unconventional chemical reactions. The presence of a bromine atom, a fluorine atom, a methyl group, and a benzylic alcohol provides multiple sites for chemical modification, allowing for the creation of a diverse array of derivative compounds.

The bromine atom is a key functional group that can be readily transformed through various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods allow for the introduction of a wide range of chemical moieties, including aryl, heteroaryl, amino, and alkynyl groups.

The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether, ester, or halide. The hydroxyl group can also direct ortho-lithiation, potentially enabling further substitution on the aromatic ring.

More unconventional approaches could involve the activation of the typically robust C-F bond, a frontier in catalysis that is gaining traction. Additionally, the methyl group could be functionalized via free-radical halogenation or other C-H activation techniques. The exploration of these diverse reactivity pathways is essential to fully harness the synthetic potential of this compound.

Rational Design of Derivatives for Targeted Applications based on Computational Insights

Computational chemistry has revolutionized the design of molecules for specific purposes, particularly in drug discovery and materials science. nih.gov For this compound, computational methods can guide the design of derivatives with tailored applications.

Through computational docking, scientists can predict how various derivatives of this compound will interact with biological targets, such as enzymes or receptors. nih.gov This predictive power allows for the rational design of new molecules with enhanced potency and selectivity. For instance, the strategic placement of the fluorine atom can improve binding affinity through favorable interactions with a target protein. nih.gov

A typical workflow for the rational design of derivatives would include:

Target Identification: Selecting a biological target of interest.

Computational Docking: Simulating the binding of a virtual library of derivatives to the target's active site.

Scoring and Selection: Ranking the derivatives based on their predicted binding energies to identify the most promising candidates.

Synthesis and Biological Evaluation: Synthesizing the selected compounds and testing their biological activity.

This iterative cycle of design, synthesis, and testing can significantly shorten the timeline for discovering new therapeutic agents and provide deeper insights into their structure-activity relationships.

Advanced Analytical Methodologies for In-situ Monitoring and High-Throughput Screening of Transformations

The advancement of analytical techniques is critical for accelerating chemical research. In-situ monitoring provides real-time data on reaction kinetics, intermediates, and byproducts, enabling rapid optimization and a more profound understanding of reaction mechanisms.

High-throughput screening (HTS) allows for the parallel evaluation of numerous reaction conditions or catalysts, which is invaluable for discovering new reactions and optimizing complex transformations. acs.org

For reactions involving this compound, these advanced analytical tools can be used to:

Quickly determine the optimal conditions for cross-coupling reactions.

Screen catalyst libraries for the selective activation of C-F or C-H bonds.

Monitor the progress of oxidation or reduction of the benzylic alcohol.

The vast datasets generated from these experiments can inform predictive models to guide future research, further accelerating the discovery process.

| Analytical Methodology | Application to this compound Transformations | Key Advantages |

| In-situ NMR Spectroscopy | Real-time monitoring of reaction kinetics and intermediate formation. | Provides detailed structural information. |

| In-situ IR Spectroscopy | Tracking the disappearance of starting materials and the appearance of products. | Simple to implement and compatible with a wide range of reaction conditions. |

| High-Throughput Screening (HTS) | Rapidly screening a large number of catalysts and reaction conditions. | Accelerates reaction discovery and optimization. acs.org |

| Mass Spectrometry | Identifying products and byproducts in complex reaction mixtures. | High sensitivity and suitable for small sample volumes. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves conducting reactions in a continuous stream, offers numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and access to unique reaction conditions. nih.govvapourtec.comscispace.com When combined with automated synthesis platforms, the efficiency of chemical production can be dramatically increased. beilstein-journals.org

The integration of these technologies is poised to revolutionize the synthesis and derivatization of this compound. A continuous flow process could be established for its production, followed by an automated system to generate a library of derivatives for biological screening.

The key benefits of this integrated approach are:

Increased Efficiency: Automated systems can operate continuously, greatly increasing synthetic throughput.

Improved Reproducibility: Precise control over reaction parameters leads to more consistent results.

Enhanced Safety: The small reaction volumes and superior heat dissipation in flow reactors make them safer for handling hazardous materials. nih.gov

Facilitated Scale-up: Scaling up production is often as simple as extending the run time of the flow reactor.

The adoption of integrated flow chemistry and automated synthesis will be instrumental in the efficient and sustainable production of this compound and its derivatives, opening up new possibilities for their application in diverse scientific fields.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-fluoro-4-methylbenzyl alcohol in laboratory settings?

Methodology :

- Stepwise Substitution : Begin with a benzyl alcohol derivative and sequentially introduce substituents. For example:

- Methylation : Use Friedel-Crafts alkylation or directed ortho-metalation to introduce the methyl group at the 4-position .

- Halogenation : Introduce bromine (3-position) via electrophilic substitution (e.g., using Br₂/FeBr₃) and fluorine (5-position) via Balz-Schiemann or halogen exchange reactions .

- Hydroxyl Protection : Protect the benzyl alcohol group during synthesis using protecting groups like TBDMS or acetyl, followed by deprotection .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the pure product .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodology :